molecular formula C21H18N4O B3925428 7-[[(4-methyl-2-pyridinyl)amino](4-pyridinyl)methyl]-8-quinolinol

7-[[(4-methyl-2-pyridinyl)amino](4-pyridinyl)methyl]-8-quinolinol

Cat. No.: B3925428
M. Wt: 342.4 g/mol
InChI Key: TVPUVEWTDLBXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol, also known as compound 30666, is a small molecule that has been identified to inhibit enhancer activity and reduce B-cell lymphoma growth . It has been found to decrease the activity of the Eμ enhancer and reduce the expression of translocated oncogenes in multiple myeloma and some non-Hodgkin lymphoma (NHL) cell lines .


Molecular Structure Analysis

The molecular formula of 7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol is C21H18N4O . The molecular weight is 342.4 g/mol . The InChI code is InChI=1S/C21H18N4O/c1-14-8-11-23-18 (12-14)25-19 (16-5-2-9-22-13-16)17-7-6-15-4-3-10-24-20 (15)21 (17)26/h2-13,19,26H,1H3, (H,23,25) .


Physical and Chemical Properties Analysis

The physical and chemical properties of 7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol include a molecular weight of 342.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The compound has a topological polar surface area of 70.9 Ų and a heavy atom count of 26 .

Mechanism of Action

The compound 30666 has been found to inhibit enhancer activity and reduce B-cell lymphoma growth . It decreases the activity of the Eμ enhancer and reduces the expression of translocated oncogenes in multiple myeloma and some NHL cell lines . It has been observed to induce apoptosis and downregulate MYC levels in Burkitt lymphoma cell lines .

Properties

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-pyridin-4-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-6-12-23-18(13-14)25-19(16-7-10-22-11-8-16)17-5-4-15-3-2-9-24-20(15)21(17)26/h2-13,19,26H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPUVEWTDLBXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[[(4-methyl-2-pyridinyl)amino](4-pyridinyl)methyl]-8-quinolinol
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7-[[(4-methyl-2-pyridinyl)amino](4-pyridinyl)methyl]-8-quinolinol
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